

Introduction: The Strategic Importance of 2,5-Dibromoanisole

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Compound of Interest

Compound Name: 2,5-Dibromoanisole

Cat. No.: B1590765

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In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules.[1][2] **2,5-Dibromoanisole** (CAS No. 95970-08-4), also known as 1,4-dibromo-2-methoxybenzene, has emerged as a highly versatile and valuable intermediate.[3] Its structure, featuring a methoxy-activated aromatic ring with two strategically positioned bromine atoms, offers a powerful platform for synthetic chemists. The differential reactivity of the carbon-bromine bonds, influenced by the electronic nature of the methoxy group, allows for selective and sequential functionalization.

This guide provides a comprehensive technical overview of **2,5-Dibromoanisole**, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical and physical properties, detailed spectroscopic signature, validated synthetic protocols, and its pivotal role as a precursor in the synthesis of high-value compounds. The insights provided herein are designed to empower chemists to harness the full synthetic potential of this important intermediate.

Molecular Structure and Physicochemical Properties

The utility of a chemical building block is fundamentally dictated by its structure and physical properties. **2,5-Dibromoanisole** is a disubstituted benzene derivative, the structure of which is foundational to its reactivity and applications.

Caption: Molecular Structure of **2,5-Dibromoanisole**.

Physicochemical Data Summary

The key quantitative properties of **2,5-Dibromoanisole** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	95970-08-4	[3]
Molecular Formula	C ₇ H ₆ Br ₂ O	[4]
Molecular Weight	265.93 g/mol	[4]
Appearance	Off-white to yellow liquid crystalline solid	[3][5]
Boiling Point	257-261 °C	[3]
Density	~1.823 g/cm ³ (Predicted)	[3]
Topological Polar Surface Area	9.2 Å ²	[4]
XLogP3	3.6	[6]
Storage	Sealed in dry, Room Temperature	[3]

Spectroscopic Characterization

Precise analytical characterization is essential for verifying the identity and purity of synthetic intermediates. The following sections detail the expected spectroscopic signatures of **2,5-Dibromoanisole** based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

- ¹H NMR: The proton NMR spectrum is predicted to show four distinct signals.

- Aromatic Region (δ 6.5-7.5 ppm): Three signals, each integrating to one proton, are expected. The proton at C6 (ortho to the methoxy group) will be the most upfield due to the electron-donating effect of the ether. The proton at C3 (between the two bromine atoms) will likely appear as a doublet of doublets, coupled to the protons at C4 and C6. The proton at C4 will also show complex splitting.
- Methoxy Region (δ ~3.9 ppm): A sharp singlet integrating to three protons is characteristic of the $-\text{OCH}_3$ group.^[7]
- ^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum is expected to display seven unique carbon signals.
 - Aromatic Region (δ 110-160 ppm): Six distinct signals for the aromatic carbons are predicted. The carbon attached to the oxygen (C1) will be the most downfield (~155-160 ppm). The two carbons bonded to bromine (C2, C5) will appear significantly upfield compared to unsubstituted aromatic carbons, typically in the 110-120 ppm range.^[8]
 - Methoxy Carbon (δ ~56 ppm): A single signal for the methoxy carbon is expected.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule.^[9] The IR spectrum of **2,5-Dibromoanisole** will be dominated by vibrations characteristic of a substituted aromatic ether.

- Aromatic C-H Stretch: Weak to medium bands in the $3100\text{-}3000\text{ cm}^{-1}$ region.^[10]
- Aliphatic C-H Stretch: Medium bands around $2960\text{-}2850\text{ cm}^{-1}$ from the methyl group.^[11]
- Aromatic C=C Stretch: Two to three bands of variable intensity in the $1570\text{-}1460\text{ cm}^{-1}$ range.^[11]
- Asymmetric C-O-C Stretch: A strong, characteristic band around 1240 cm^{-1} . This is a key diagnostic peak for aryl alkyl ethers.^[11]
- Symmetric C-O-C Stretch: A medium to strong band around 1020 cm^{-1} .^[11]

- C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm^{-1} , which are often difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[\[3\]](#)

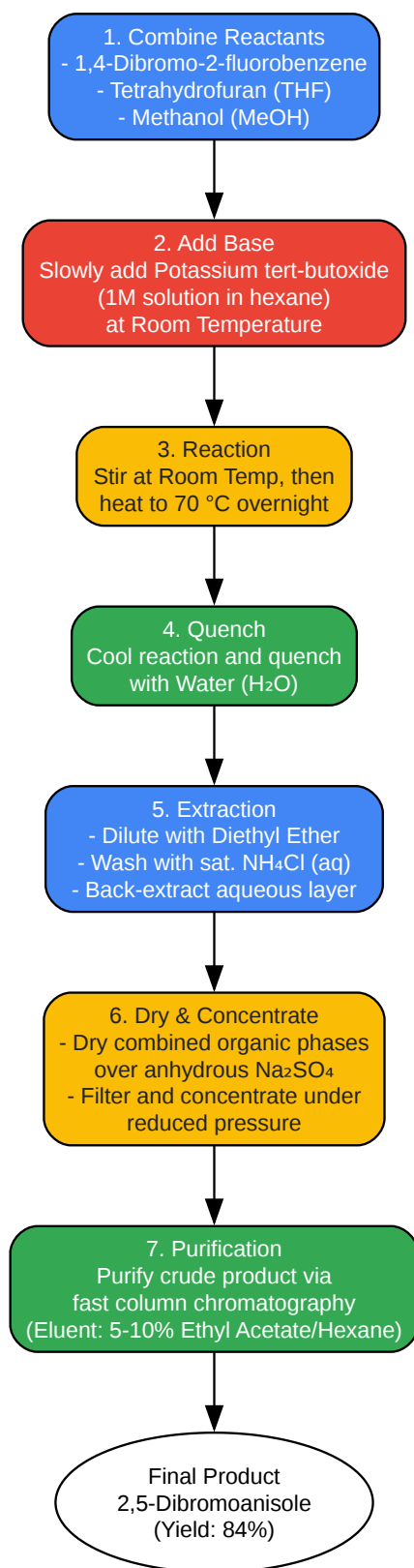
- Molecular Ion (M^+): The electron ionization (EI) mass spectrum will show a distinctive molecular ion cluster due to the two bromine isotopes (^{79}Br and ^{81}Br). This will result in three major peaks at m/z 264 (M^+), 266 ($M+2$) $^+$, and 268 ($M+4$) $^+$ with a relative intensity ratio of approximately 1:2:1. The presence of this pattern is definitive proof of a dibrominated compound.
- Key Fragmentation: Common fragmentation pathways involve the loss of a methyl radical or a bromine atom.[\[12\]](#)[\[13\]](#)
 - $[M-15]^+$: Loss of the methyl group ($\bullet\text{CH}_3$) to give a fragment at m/z 251/253/255.
 - $[M-79/81]^+$: Loss of a bromine atom ($\bullet\text{Br}$) to give a fragment at m/z 187/189.

Synthesis and Reactivity

The synthesis of **2,5-Dibromoanisole** can be achieved through several reliable methods. Here, we detail a high-yield protocol based on nucleophilic aromatic substitution, a cornerstone reaction in modern organic synthesis.

Synthetic Protocol: Nucleophilic Aromatic Substitution

This procedure describes the synthesis of 2,5-dibromo-1-methoxybenzene from 1,4-dibromo-2-fluorobenzene and methanol. The causality for this reaction lies in the activation of the aromatic ring by the fluorine atom, which is a good leaving group in this context, and the use of a strong, non-nucleophilic base (potassium tert-butoxide) to generate the methoxide nucleophile in situ.



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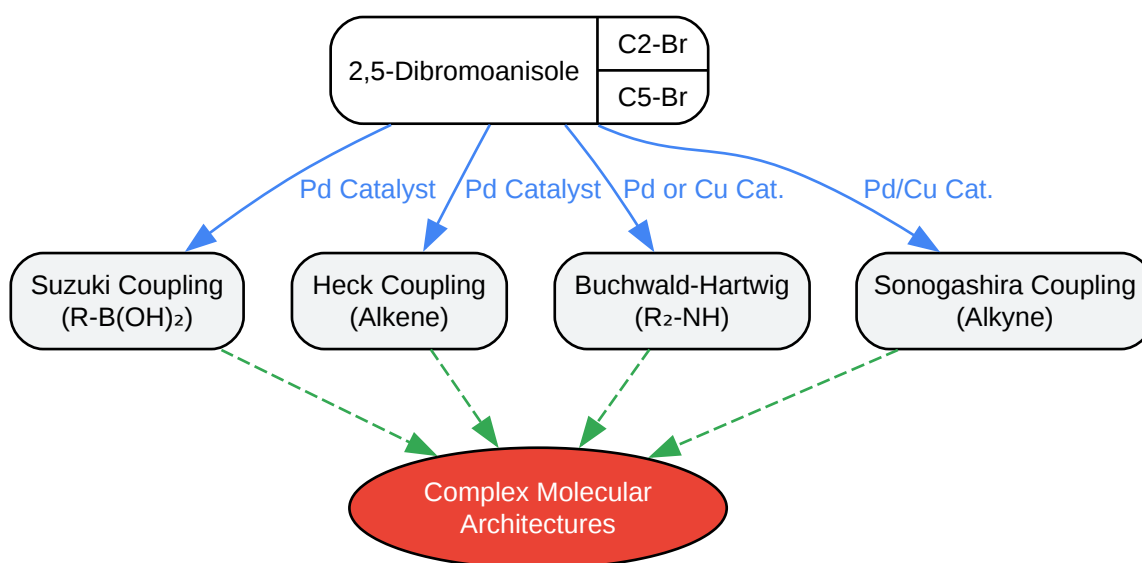
Caption: Workflow for the Synthesis of **2,5-Dibromoanisole**.

Step-by-Step Methodology:[\[3\]](#)[\[5\]](#)

- **Reaction Setup:** To a solution of 1,4-dibromo-2-fluorobenzene (25.0 g, 98.5 mmol) in tetrahydrofuran (492 mL) and methanol (40 mL, 984.7 mmol), add potassium tert-butoxide (118.2 mL of a 1 M hexane solution, 118.2 mmol) dropwise at room temperature.
- **Reaction Conditions:** Stir the reaction mixture at room temperature before warming to 70 °C. Maintain this temperature overnight.
- **Work-up:** After cooling, quench the reaction by adding water (50 mL). Dilute the mixture with diethyl ether (400 mL) and wash once with a saturated ammonium chloride solution (300 mL).
- **Extraction:** Separate the layers and back-extract the aqueous phase with diethyl ether (200 mL).
- **Drying and Concentration:** Combine all organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude material by fast column chromatography using a 5-10% ethyl acetate/hexane eluent system. This typically yields the final product, 2,5-dibromo-1-methoxybenzene, as an off-white solid (22.0 g, 84% yield).[\[5\]](#)

Chemical Reactivity and Synthetic Potential

The two bromine atoms on the anisole ring are the primary handles for synthetic elaboration. They are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[\[14\]](#)[\[15\]](#)[\[16\]](#) This reactivity allows for the sequential or double introduction of aryl, alkyl, or amino groups, enabling the construction of complex molecular architectures from a simple starting material. The methoxy group, being an ortho-, para-director, electronically influences the reactivity of the two C-Br bonds, which can sometimes be exploited for regioselective reactions.[\[16\]](#)



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Caption: Reactivity of **2,5-Dibromoisole** in Cross-Coupling Reactions.

Applications in Research and Drug Development

The true value of **2,5-Dibromoisole** is realized in its application as a synthetic intermediate. Dibrominated aromatic compounds are crucial precursors for a wide range of biologically active molecules and functional materials.^[16]

- **Pharmaceutical Synthesis:** In drug discovery, scaffolds derived from **2,5-Dibromoisole** are used to explore chemical space around a biological target. By employing cross-coupling reactions, medicinal chemists can rapidly generate libraries of analogues with diverse substituents at the 2- and 5-positions. This strategy is instrumental in developing structure-activity relationships (SAR) and optimizing lead compounds for potency, selectivity, and pharmacokinetic properties. While direct examples are often proprietary, the utility of analogous building blocks like 2,5-dibromothiazole in creating kinase inhibitors for cancer therapy highlights the potential of this class of compounds.^{[17][18]}
- **Organic Materials:** The ability to undergo double cross-coupling reactions makes **2,5-Dibromoisole** a candidate for the synthesis of conjugated polymers. Such materials are investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. **2,5-**

Dibromoanisole must be handled with appropriate care, following established safety protocols.

- Hazard Classification: The compound is classified as toxic if swallowed (GHS Hazard statement H301).[4][6]
- Handling Precautions:
 - Work in a well-ventilated area or a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Wash hands thoroughly after handling.[6]
 - Do not eat, drink, or smoke when using this product.[6]
- First Aid Measures:
 - If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[6]
 - Skin Contact: Wash off with soap and plenty of water.
 - Eye Contact: Rinse cautiously with water for several minutes.
- Storage: Store locked up in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment.[3][6]

Always consult the most current Safety Data Sheet (SDS) for the compound before use.

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